3-Butyl-2-mercapto-5,6-dimethyl-3H-thieno[2,3-d]pyrimidin-4-one 3-Butyl-2-mercapto-5,6-dimethyl-3H-thieno[2,3-d]pyrimidin-4-one
Brand Name: Vulcanchem
CAS No.: 59898-61-2
VCID: VC1990985
InChI: InChI=1S/C12H16N2OS2/c1-4-5-6-14-11(15)9-7(2)8(3)17-10(9)13-12(14)16/h4-6H2,1-3H3,(H,13,16)
SMILES: CCCCN1C(=O)C2=C(NC1=S)SC(=C2C)C
Molecular Formula: C12H16N2OS2
Molecular Weight: 268.4 g/mol

3-Butyl-2-mercapto-5,6-dimethyl-3H-thieno[2,3-d]pyrimidin-4-one

CAS No.: 59898-61-2

Cat. No.: VC1990985

Molecular Formula: C12H16N2OS2

Molecular Weight: 268.4 g/mol

* For research use only. Not for human or veterinary use.

3-Butyl-2-mercapto-5,6-dimethyl-3H-thieno[2,3-d]pyrimidin-4-one - 59898-61-2

Specification

CAS No. 59898-61-2
Molecular Formula C12H16N2OS2
Molecular Weight 268.4 g/mol
IUPAC Name 3-butyl-5,6-dimethyl-2-sulfanylidene-1H-thieno[2,3-d]pyrimidin-4-one
Standard InChI InChI=1S/C12H16N2OS2/c1-4-5-6-14-11(15)9-7(2)8(3)17-10(9)13-12(14)16/h4-6H2,1-3H3,(H,13,16)
Standard InChI Key RXPJIWZKRVZASH-UHFFFAOYSA-N
SMILES CCCCN1C(=O)C2=C(NC1=S)SC(=C2C)C
Canonical SMILES CCCCN1C(=O)C2=C(NC1=S)SC(=C2C)C

Introduction

Chemical and Physical Properties

Structural Information

The detailed structural information of 3-Butyl-2-mercapto-5,6-dimethyl-3H-thieno[2,3-d]pyrimidin-4-one is presented in Table 1, which compiles key identifiers and molecular descriptors essential for chemical characterization.

Table 1: Structural Identifiers of 3-Butyl-2-mercapto-5,6-dimethyl-3H-thieno[2,3-d]pyrimidin-4-one

ParameterValue
CAS Number59898-61-2
IUPAC Name3-butyl-5,6-dimethyl-2-sulfanylidene-1H-thieno[2,3-d]pyrimidin-4-one
Molecular FormulaC₁₂H₁₆N₂OS₂
Molecular Weight268.4 g/mol
Standard InChIInChI=1S/C12H16N2OS2/c1-4-5-6-14-11(15)9-7(2)8(3)17-10(9)13-12(14)16/h4-6H2,1-3H3,(H,13,16)
Standard InChIKeyRXPJIWZKRVZASH-UHFFFAOYSA-N
SMILESCCCCN1C(=O)C2=C(NC1=S)SC(=C2C)C
PubChem Compound ID2383091

The chemical structure features a fused bicyclic system comprised of a thiophene ring and a pyrimidine ring. The thiophene component contains methyl substituents at positions 5 and 6, while the pyrimidine component bears a butyl group at the 3-position, a thione/mercapto group at the 2-position, and a ketone functionality at the 4-position .

Physical Properties

The physical properties of 3-Butyl-2-mercapto-5,6-dimethyl-3H-thieno[2,3-d]pyrimidin-4-one, as documented in chemical databases and literature, are summarized in Table 2.

Table 2: Physical Properties of 3-Butyl-2-mercapto-5,6-dimethyl-3H-thieno[2,3-d]pyrimidin-4-one

PropertyValue
Physical AppearanceWhite powder
Density1.29 g/cm³
Boiling Point420.8°C at 760 mmHg
Flash Point208.3°C
Melting PointNot available in literature
SolubilityLimited solubility in water; soluble in organic solvents
Exact Mass268.07
LogP3.16360
Polar Surface Area (PSA)101.93000
Index of Refraction1.637

The compound exhibits characteristics typical of heterocyclic compounds with moderate molecular weight, including limited water solubility and relatively high boiling and flash points . The LogP value of 3.16360 suggests moderate lipophilicity, which may influence its membrane permeability and potential biological activities.

Synthesis and Chemical Reactions

Synthetic Routes

The synthesis of 3-Butyl-2-mercapto-5,6-dimethyl-3H-thieno[2,3-d]pyrimidin-4-one typically involves a multi-step process starting from appropriately substituted thiophene precursors. The primary synthetic pathways described in the literature include:

  • Cyclization of thienylthioureas in acidic medium is a common approach for synthesizing thienopyrimidine derivatives. This method involves the reaction of 2-amino-3-carboethoxy-4,5-dimethylthiophene with butyl isothiocyanate to form the corresponding thienylthiourea, followed by cyclization.

  • Condensation of amino esters with isothiocyanates, either by conventional heating at reflux or under microwave irradiation. The latter method often provides higher yields in shorter reaction times .

  • A variation involves the preparation of thienylthiourea derivatives through the condensation of amino esters with alkyl or aryl isothiocyanates, followed by cyclization using alcoholic KOH to yield the corresponding monopotassium salts of 3-substituted-2-thioxo-4,5-disubstituted-thieno[2,3-d]pyrimidin-4-ones .

The synthesis of related thienopyrimidine derivatives has been reported by several research groups. For instance, search result describes the preparation of monopotassium salts of 3-substituted-2-thioxo thieno[2,3-d]pyrimidin-4-ones through the cyclization of thienylthiourea derivatives using alcoholic KOH.

Chemical Modifications

The 3-Butyl-2-mercapto-5,6-dimethyl-3H-thieno[2,3-d]pyrimidin-4-one scaffold can undergo various chemical modifications to generate diverse derivatives with potentially enhanced biological activities:

  • The mercapto (thiol) group at the 2-position can be alkylated with alkyl halides to give 2-alkylthio derivatives, as demonstrated for related compounds .

  • Oxidation of the thiol group can lead to sulfinic or sulfonic acid derivatives.

  • Nucleophilic substitution reactions involving the mercapto group can yield ethers or esters.

  • The butyl chain can be modified to introduce functional groups that might alter the compound's physical properties and biological activities.

These chemical modifications provide opportunities for developing structure-activity relationships and optimizing properties for specific applications.

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